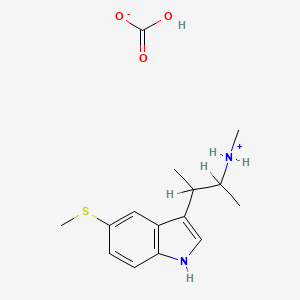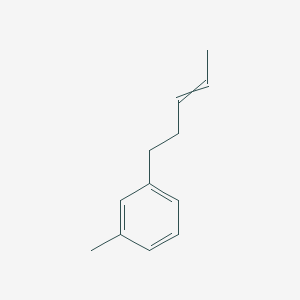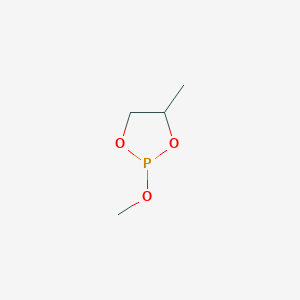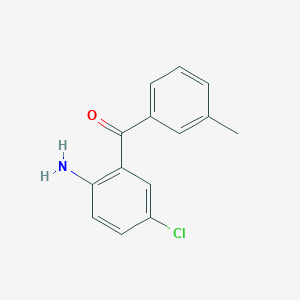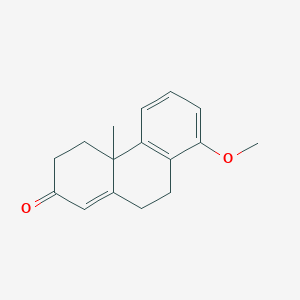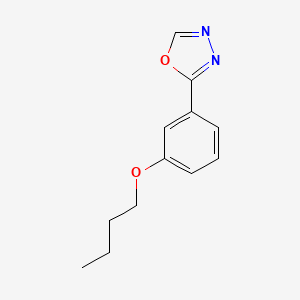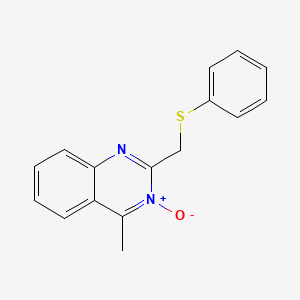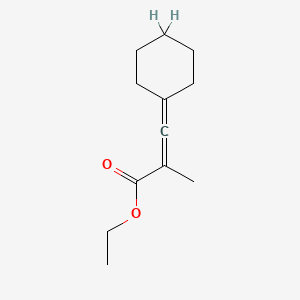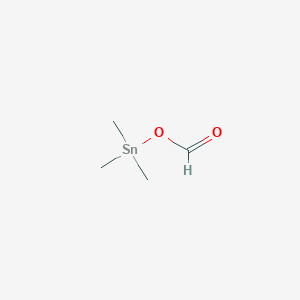
2,6-Diaminopteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminopteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-diaminopyrimidine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diaminopteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-4,6-dione, while reduction can produce dihydropteridine derivatives. Substitution reactions can result in a variety of functionalized pteridines.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopteridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives, which are important in studying enzyme mechanisms and developing new catalysts.
Biology: The compound is used in the study of folate metabolism and its role in cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Diaminopteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes in the folate metabolism pathway. The compound can inhibit the activity of these enzymes, leading to disruptions in folate-dependent processes. This inhibition can be exploited for therapeutic purposes, such as in the treatment of certain cancers and bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopteridine: Similar in structure but differs in the position of amino groups.
6-Hydroxymethylpterin: Contains a hydroxymethyl group instead of an amino group.
Pterin: The parent compound of the pteridine family, lacking amino groups.
Uniqueness
2,6-Diaminopteridin-4(1H)-one is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
13416-53-0 |
|---|---|
Molekularformel |
C6H6N6O |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
2,6-diamino-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N6O/c7-2-1-9-4-3(10-2)5(13)12-6(8)11-4/h1H,(H2,7,10)(H3,8,9,11,12,13) |
InChI-Schlüssel |
XTWOFPSNCANIQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
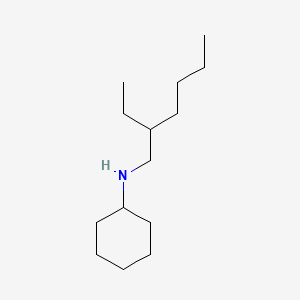
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)
